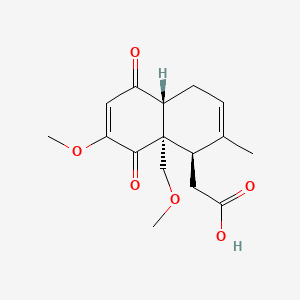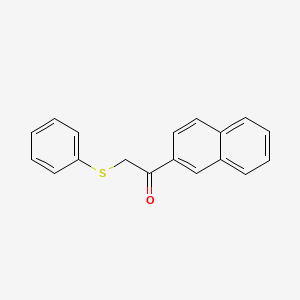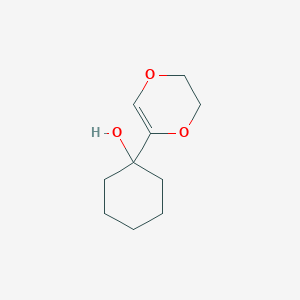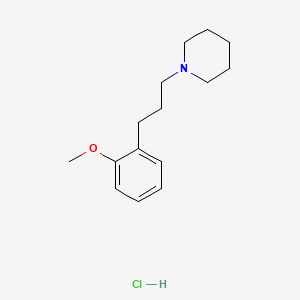
Piperidine, 1-(3-(o-methoxyphenyl)propyl)-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperidine, 1-(3-(o-methoxyphenyl)propyl)-, hydrochloride: is a chemical compound with the molecular formula C15H23NO·HCl and a molecular weight of 269.85 g/mol . This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Piperidine, 1-(3-(o-methoxyphenyl)propyl)-, hydrochloride typically involves the reaction of piperidine with 3-(o-methoxyphenyl)propyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization from an appropriate solvent .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Piperidine, 1-(3-(o-methoxyphenyl)propyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Sodium hydride in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Piperidine, 1-(3-(o-methoxyphenyl)propyl)-, hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of biological pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as a reagent in various industrial processes .
Mecanismo De Acción
The mechanism of action of Piperidine, 1-(3-(o-methoxyphenyl)propyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. For example, it may bind to neurotransmitter receptors in the brain, influencing signal transduction pathways and altering physiological responses .
Comparación Con Compuestos Similares
- Piperidine, 1-(3-(o-methoxyphenyl)propyl)-
- Piperidine, 1-(3-(o-methoxyphenyl)ethyl)-
- Piperidine, 1-(3-(o-methoxyphenyl)butyl)-
Comparison: Piperidine, 1-(3-(o-methoxyphenyl)propyl)-, hydrochloride is unique due to its specific substitution pattern on the piperidine ring and the presence of the o-methoxyphenyl group. This structural feature imparts distinct chemical and biological properties compared to other similar compounds. For instance, the propyl chain length and the position of the methoxy group can significantly influence the compound’s reactivity and interaction with biological targets .
Propiedades
Número CAS |
101356-02-9 |
|---|---|
Fórmula molecular |
C15H24ClNO |
Peso molecular |
269.81 g/mol |
Nombre IUPAC |
1-[3-(2-methoxyphenyl)propyl]piperidine;hydrochloride |
InChI |
InChI=1S/C15H23NO.ClH/c1-17-15-10-4-3-8-14(15)9-7-13-16-11-5-2-6-12-16;/h3-4,8,10H,2,5-7,9,11-13H2,1H3;1H |
Clave InChI |
ZQRIBOKZUBXRRJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1CCCN2CCCCC2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-Propyl-3-(2H-tetrazol-5-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14330834.png)

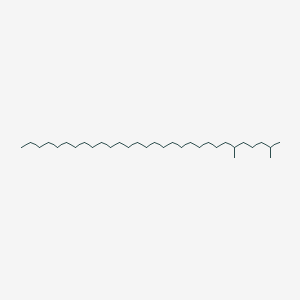
![[2-(Phenylcarbamoyl)hydrazinylidene]acetic acid](/img/structure/B14330850.png)
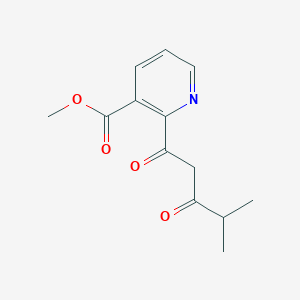
![Trichloro[(trichloromethyl)peroxy]methane](/img/structure/B14330862.png)

![2-(Pyridin-2-yl)-3H-imidazo[4,5-f]quinoline](/img/structure/B14330870.png)
